Kinetic Superiority: 3-(Methylthio)propanoyl-CoA as the Preferred Substrate for DmdC1 Acyl-CoA Dehydrogenase
In recombinant DmdC1 from Ruegeria pomeroyi, 3-(methylthio)propanoyl-CoA (MMPA-CoA) demonstrates the highest catalytic efficiency among tested short-chain acyl-CoA substrates. The enzyme exhibits a Km of 36 μM and a kcat of 1.48 sec⁻¹ for MMPA-CoA [1]. When compared to butyryl-CoA, which lacks the sulfur-containing side chain, MMPA-CoA shows a 3.7-fold higher kcat (1.48 vs. 0.40 sec⁻¹) despite a higher Km [1]. The study explicitly identifies MMPA-CoA as 'the best substrate' among the panel evaluated, which included butyryl-CoA, valeryl-CoA, caproyl-CoA, heptanoyl-CoA, caprylyl-CoA, and isobutyryl-CoA [1].
| Evidence Dimension | Catalytic turnover number (kcat) for DmdC1 enzyme |
|---|---|
| Target Compound Data | kcat = 1.48 sec⁻¹; Km = 36 μM |
| Comparator Or Baseline | Butyryl-CoA: kcat = 0.40 sec⁻¹, Km = 19 μM; Valeryl-CoA: kcat = 0.48 sec⁻¹, Km = 7 μM; Caproyl-CoA: kcat = 0.73 sec⁻¹, Km = 11 μM |
| Quantified Difference | MMPA-CoA kcat is 3.7× higher than butyryl-CoA; highest kcat among all seven substrates tested |
| Conditions | Recombinant DmdC1 enzyme from Ruegeria pomeroyi; standard spectrophotometric assay; pH and temperature not explicitly specified in abstracted data |
Why This Matters
Higher kcat translates directly to greater assay sensitivity and lower required enzyme quantities in DMSP demethylation pathway studies.
- [1] Kinetic characterization of recombinant DmdC1 from Ruegeria pomeroyi: substrate specificity and sensitivity to effectors. Data aggregated in ScienceGate from Mol Microbiol 2019 study (Shao et al.). View Source
